(4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one
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Overview
Description
Myrtine belongs to the class of organic compounds known as quinolizines. Quinolizines are compounds containing a quinolizine moiety, which consists of two fused pyridine rings sharing a nitrogen atom. Myrtine is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, myrtine is primarily located in the cytoplasm. Outside of the human body, myrtine can be found in bilberry and fruits. This makes myrtine a potential biomarker for the consumption of these food products.
Scientific Research Applications
Stereocontrolled Synthesis in Medicinal Chemistry
A significant application of (4R,9aR)-4-methyl-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one lies in its use as a chiral template in stereocontrolled synthesis. For instance, it has been employed in constructing chiral centers in complex molecules, like amino acids characteristic of microcystins and nodularin. Such methods are pivotal in medicinal chemistry for producing enantiomerically pure compounds (Beatty, Jennings-White, & Avery, 1991); (Beatty, Jennings-White, & Avery, 1992).
Synthesis of Analgesic and Anti-inflammatory Agents
The compound has been utilized in the synthesis of novel analgesic and anti-inflammatory agents. These efforts include the development of derivatives with significant pharmacological profiles, highlighting its role in drug discovery and therapeutic applications (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).
Antimicrobial and Antitubercular Activity
Research has explored the antimicrobial and antitubercular potential of derivatives synthesized from (4R,9aR)-4-methyl-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one. These studies are crucial in the quest for new treatments against resistant microbial strains and tuberculosis (Katagi, Bolakatti, Badiger, Satyanarayana, Mamledesai, & Sujatha, 2013).
Properties
CAS No. |
66835-10-7 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(4R,9aR)-4-methyl-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one |
InChI |
InChI=1S/C10H17NO/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
GDQCWCOVKFXWMP-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)CC2N1CCCC2 |
Canonical SMILES |
CC1CC(=O)CC2N1CCCC2 |
Synonyms |
myrtine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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